Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide
Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide (CAS: 1340817-68-6) is a highly functionalized diarylamine building block widely utilized in modern medicinal chemistry. Featuring a 2-aminopyridine core substituted with a primary sulfonamide and a fluorinated aromatic ring, this compound serves as a critical intermediate in the design of targeted therapeutics, particularly kinase inhibitors. This whitepaper systematically deconstructs its physicochemical properties, structural rationale, and the optimal catalytic methodologies required for its synthesis.
Chemical Structure & Physicochemical Profiling
The architectural design of this molecule is not arbitrary; each functional group plays a precise role in its physicochemical behavior and biological potential.
Structural Deconstruction & Causality
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The 2-Aminopyridine Core: Unsubstituted 2-aminopyridine typically exhibits a pKa of approximately 6.86 due to the resonance stabilization of the protonated pyridine nitrogen[1]. However, in this molecule, the basicity is drastically attenuated.
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The 3-Sulfonamide Group (-SO₂NH₂): Positioned ortho to the exocyclic amine, the strongly electron-withdrawing sulfonyl group exerts a profound inductive and mesomeric pull. This delocalizes the lone pair of the exocyclic nitrogen, preventing it from donating electron density into the pyridine ring[2].
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The 3,5-Difluorophenyl Moiety: Fluorine is highly electronegative. The meta-substitution of two fluorine atoms creates a strong inductive electron-withdrawing effect across the diarylamine system.
Causality Insight: The synergistic electron-withdrawing effects of the sulfonamide and difluorophenyl groups reduce the pKa of the pyridine nitrogen to near-neutral or slightly acidic levels. This is a deliberate design choice in drug discovery: lowering the basicity prevents the molecule from becoming permanently ionized at physiological pH (7.4), thereby dramatically improving passive membrane permeability and oral bioavailability.
Quantitative Physical Properties
The following table consolidates the fundamental physical and chemical properties of the compound.
| Property | Value / Description |
| IUPAC Name | 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide |
| CAS Number | 1340817-68-6 |
| Molecular Formula | C₁₁H₉F₂N₃O₂S |
| Molecular Weight | 285.27 g/mol |
| InChI Key | VSRWSMGGTNDVMV-UHFFFAOYSA-N |
| Physical State | Solid (Powder) |
| Storage Temperature | 2-8 °C (Protect from strong oxidizers) |
Pharmacophore & Kinase Binding Dynamics
In targeted drug design, the 2-aminopyridine motif is a privileged scaffold for ATP-competitive kinase inhibitors. The diarylamine system acts as a bidentate hinge-binding motif.
Figure 1: Pharmacophore binding model illustrating the interaction of the compound's moieties with a typical kinase ATP-binding site.
Advanced Synthetic Methodologies
Synthesizing this diarylamine presents a specific chemical challenge. While Nucleophilic Aromatic Substitution (S_NAr) is a standard approach for 2-halopyridines, the 3,5-difluoroaniline nucleophile is highly deactivated (electron-poor) due to the fluorine atoms. Forcing an S_NAr reaction requires harsh bases (e.g., LiHMDS) and extreme temperatures, which frequently leads to the degradation of the sensitive primary sulfonamide group[2].
To circumvent this, a Palladium-Catalyzed Buchwald-Hartwig Amination is the superior, self-validating approach[3],[4].
Rationale for Catalyst and Base Selection
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Ligand (XantPhos): XantPhos is selected due to its wide bite angle (111°), which accelerates the reductive elimination step of the bulky diarylamine complex, preventing catalyst stalling[3].
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Base (Cs₂CO₃): A mild, inorganic base like Cesium Carbonate is strictly required. Stronger bases (like NaOtBu or KOtBu) will deprotonate the primary sulfonamide (pKa ~10), leading to off-target N-arylation of the sulfonamide rather than the desired exocyclic amine[4].
Step-by-Step Protocol: Buchwald-Hartwig Cross-Coupling
Reagents:
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2-Chloro-pyridine-3-sulfonamide (1.0 equiv)
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3,5-Difluoroaniline (1.2 equiv)
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Pd₂(dba)₃ (0.05 equiv, 5 mol%)
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XantPhos (0.10 equiv, 10 mol%)
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Cs₂CO₃ (2.0 equiv)
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Anhydrous 1,4-Dioxane (0.2 M)
Procedure:
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Inert Atmosphere Setup: Flame-dry a Schlenk flask or microwave vial. Purge with Argon/N₂ for 15 minutes to ensure a strictly oxygen-free environment (O₂ rapidly oxidizes the Pd(0) catalyst).
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Reagent Loading: Add 2-chloro-pyridine-3-sulfonamide, 3,5-difluoroaniline, Pd₂(dba)₃, XantPhos, and Cs₂CO₃ to the vessel.
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Solvent Addition: Inject anhydrous 1,4-dioxane. Degas the resulting suspension via the freeze-pump-thaw method (3 cycles) to establish a self-validating, robust catalytic environment.
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Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring.
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Reaction Monitoring: Monitor completion via LC-MS or TLC (Hexane:EtOAc 1:1). The disappearance of the 2-chloro starting material validates the catalytic turnover.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and inorganic salts.
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Extraction: Wash the organic filtrate with brine (avoid highly basic aqueous washes, which will extract the acidic sulfonamide into the aqueous layer). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane to EtOAc to yield the pure product as a solid.
Figure 2: Step-by-step synthetic workflow for the Buchwald-Hartwig cross-coupling amination.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed:
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NMR Spectroscopy (¹H and ¹⁹F): The ¹H NMR spectrum will show a distinct coupling pattern for the difluorophenyl ring. The para-proton (between the two fluorines) will appear as a triplet of triplets (tt) due to coupling with both the adjacent meta-fluorine atoms and the ortho-protons. ¹⁹F NMR is critical for validating the integrity of the fluorinated ring.
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Chromatographic pKa Determination: Because the compound exhibits poor aqueous solubility, traditional potentiometric titration is ineffective. Liquid chromatography-based pKa determination using varied pH mobile phases and non-aqueous modifiers is the standard self-validating protocol to establish the exact basicity of the pyridine nitrogen[5].
References
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Sigma-Aldrich. 2-[(3,5-difluorophenyl)amino]pyridine-3-sulfonamide | 1340817-68-6.
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Science Publishing Group. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 1
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ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. 3
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ACS Publications. A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. 4
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Taylor & Francis. Sulfonyl – Knowledge and References. 2
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ResearchGate. Determination of pKa Values by Liquid Chromatography.5
![Chemical structure of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](https://i.imgur.com/8aZ3v7w.png)
